molecular formula C19H20F2N2O3S B11352792 1-(benzylsulfonyl)-N-(2,6-difluorophenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(2,6-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B11352792
M. Wt: 394.4 g/mol
InChI Key: AJTRQTRXJMINBF-UHFFFAOYSA-N
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Description

N-(2,6-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a phenylmethanesulfonyl group, and a difluorophenyl group

Preparation Methods

The synthesis of N-(2,6-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable amines and carboxylic acids.

    Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride under basic conditions.

    Incorporation of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using 2,6-difluorobenzene derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

N-(2,6-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Hydrolysis of the carboxamide group can be achieved under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,6-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,6-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(2,6-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.

Properties

Molecular Formula

C19H20F2N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2,6-difluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20F2N2O3S/c20-16-7-4-8-17(21)18(16)22-19(24)15-9-11-23(12-10-15)27(25,26)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,22,24)

InChI Key

AJTRQTRXJMINBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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